molecular formula C18H17N3O5S2 B14586084 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid CAS No. 61100-00-3

2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid

Katalognummer: B14586084
CAS-Nummer: 61100-00-3
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: PPTCNERTCVJMDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is an organic compound that features a complex structure with both aromatic and sulfonic acid groups. This compound is notable for its vibrant color and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid typically involves a multi-step process. One common method includes the diazotization of 4-aminonaphthalene followed by coupling with benzene-1-sulfonyl chloride. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the azo group into amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of dyes and pigments.

    Biology: In the study of enzyme interactions and as a staining agent.

    Medicine: Potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of colorants and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Aminonaphthalene-1-sulfonic acid
  • Benzene-1-sulfonyl chloride
  • Azo dyes with similar structures

Uniqueness

2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is unique due to its specific combination of aromatic, azo, and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye and pigment synthesis.

Eigenschaften

CAS-Nummer

61100-00-3

Molekularformel

C18H17N3O5S2

Molekulargewicht

419.5 g/mol

IUPAC-Name

2-[3-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]sulfonylethanesulfonic acid

InChI

InChI=1S/C18H17N3O5S2/c19-17-8-9-18(16-7-2-1-6-15(16)17)21-20-13-4-3-5-14(12-13)27(22,23)10-11-28(24,25)26/h1-9,12H,10-11,19H2,(H,24,25,26)

InChI-Schlüssel

PPTCNERTCVJMDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)CCS(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.